molecular formula C17H15ClN2OS B2481255 (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-chlorophenyl)methanone CAS No. 851863-93-9

(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-chlorophenyl)methanone

Cat. No. B2481255
CAS RN: 851863-93-9
M. Wt: 330.83
InChI Key: PXOYNVADENGEEZ-UHFFFAOYSA-N
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Description

The study of complex organic compounds such as "(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-chlorophenyl)methanone" involves detailed examination of their synthesis, molecular structure, and various properties. These compounds are often investigated for their potential applications in fields like medicinal chemistry, material science, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of complex organic molecules typically involves multi-step chemical reactions, starting from simpler molecules. For example, the synthesis of related heterocyclic compounds often requires the formation of specific bonds through nucleophilic substitution, condensation, or via catalytic processes under controlled conditions (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Molecular Structure Analysis

The molecular structure of such compounds is analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods allow for the detailed visualization of the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule (Karano et al., 2007).

Scientific Research Applications

Synthesis and Structural Studies

  • A study demonstrated an efficient approach for the regioselective synthesis of heterocyclic amides, which could be related to the synthesis processes involving compounds like (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-chlorophenyl)methanone (Moreno-Fuquen et al., 2019).
  • Research on benzimidazole derivatives provides insights into their crystal structure, spectroscopic properties, and theoretical studies, which could be relevant for understanding similar compounds (Saral et al., 2017).

Biological and Antimicrobial Activity

  • Novel substituted benzimidazole derivatives, structurally related to the compound , have shown promising antimicrobial activity and cytotoxicity, suggesting potential biomedical applications (Shankar et al., 2018).
  • A study on aminobenzophenones, which share some structural similarities, revealed their significant anti-inflammatory activity and p38 MAP kinase inhibition, indicating potential therapeutic applications (Ottosen et al., 2003).

Chemical Properties and Reactivity

  • Investigations into the reactivity of benzothiazole and pyrazolyl methanones provide insights into chemical properties and reactivity patterns that could be analogous to those of this compound (Patel et al., 2011).

Environmental and Analytical Applications

  • The study of benzophenone UV filters in environmental samples highlights the importance of analytical techniques that could be applicable for the detection and analysis of similar compounds in various matrices (Zhang et al., 2011).

Electronic and Optical Properties

  • Research on oligobenzimidazoles for their electronic, electrical, and optical properties suggests potential applications in electronic and photonic devices, which could be relevant for similar compounds (Anand & Muthusamy, 2018).

properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c18-15-8-4-7-14(11-15)16(21)20-10-9-19-17(20)22-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOYNVADENGEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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